molecular formula C8H6FN3 B1469422 5-fluoro-2-(1H-pyrazol-4-yl)pyridine CAS No. 1381971-92-1

5-fluoro-2-(1H-pyrazol-4-yl)pyridine

Cat. No. B1469422
M. Wt: 163.15 g/mol
InChI Key: HRNYNCLTFZSMQU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine, also known as 5-Fluoro-2-pyrazoline, is a versatile molecule that has been studied for its potential applications in pharmaceuticals, agriculture, and other industries. It is a heterocyclic compound that contains both nitrogen and fluorine atoms and is a member of the pyrazole family. This molecule has been studied for its unique properties, such as its ability to bind to a variety of substrates, its low toxicity, and its ability to act as a catalyst. Additionally, 5-Fluoro-2-pyrazoline has been studied for its potential in medicinal applications, such as its ability to inhibit enzymes and its potential to modulate the activity of receptors.

Scientific Research Applications

Photoinduced Tautomerization

The study of 2-(1H-pyrazol-5-yl)pyridine (PPP) derivatives, including 5-fluoro-2-(1H-pyrazol-4-yl)pyridine, has shown that these compounds exhibit three types of photoreactions. These include excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT), as well as solvent-assisted double-proton transfer. These processes are significant in the context of photochemistry and luminescence, indicating potential applications in fields like photochemical sensing or organic electronics (Vetokhina et al., 2012).

Antibacterial Drug Metabolism

The compound FYL-67, which includes a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, similar in structure to 5-fluoro-2-(1H-pyrazol-4-yl)pyridine, was studied for its metabolism. The research provided insights into the phase I metabolism of this novel oxazolidinone antibacterial drug, identifying key metabolites and suggesting its mechanism of action against organisms like MRSA. This study contributes to understanding the metabolic pathways of similar compounds in pharmacodynamics and toxicodynamics (Sang et al., 2016).

N-Pyridylation Studies

In research focusing on the preparation of chemical entities derived from 3-alkoxypyrazoles, N-pyridylation using bromopyridines and fluoropyridines, including 5-fluoro-2-(1H-pyrazol-4-yl)pyridine, was explored. The outcomes of these studies are vital for the development of new chemical libraries and have implications in organic synthesis and drug design (Guillou et al., 2010).

Antitumor and Antimicrobial Activities

Pyrazolo[3,4-b]pyridine derivatives, structurally related to 5-fluoro-2-(1H-pyrazol-4-yl)pyridine, were synthesized and evaluated for their antibacterial and antifungal activities. Compounds in this study showed significant potential against a variety of bacterial and fungal strains, and some also displayed antitumor activity against liver cell lines, highlighting the potential of these compounds in developing new antimicrobial and anticancer agents (El-Borai et al., 2012).

Fluorinated Pyrazole Motifs in Medicinal Chemistry

A study designed and synthesized novel compounds containing fluorinated pyrazole and pyridyl 1,3,4-oxadiazole motifs, examining their antimicrobial activity and cytotoxicity. The research showed potent antibacterial and antifungal activities, with some compounds specifically effective against methicillin-resistant Staphylococcus aureus (MRSA). The study indicates the significance of fluorine-substituted pyrazoles in developing new antimicrobial agents (Desai et al., 2016).

properties

IUPAC Name

5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNYNCLTFZSMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(1H-pyrazol-4-yl)pyridine

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (15.4 g, 52.5 mmol) and 2-bromo-5-fluoropyridine (8.4 g, 47.7 mmol) in 1,4-dioxane (100 mL), Pd(PPh3)4 (5.5 g, 4.77 mmol) and a 2M aqueous solution of Na2CO3 (71.6 mL, 0.14 mol) were added, then the resulting mixture was stirred at 100° C. for 3 hours and then at room temperature for 72 hours. Water was added to the reaction mixture, followed by extraction with EtOAc. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over MgSO4, then the drying agent was filtered off, and then the solvent was distilled off under reduced pressure. A small amount of EtOAc was added to the obtained residue and the resulting mixture was filtered out and dried to obtain the title compound (4.9 g) (colorless solid).
Quantity
8.4 g
Type
reactant
Reaction Step One
[Compound]
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aqueous solution
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0 (± 1) mol
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reactant
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71.6 mL
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reactant
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100 mL
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solvent
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5.5 g
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catalyst
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Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Suzuki, D Nozawa, A Futamura… - Bioorganic & Medicinal …, 2015 - Elsevier
Orexins play an important role in sleep/wake regulation, and orexin receptor antagonists are a focus of novel therapy for the treatment of insomnia. We identified 27e (TASP0428980) as …
Number of citations: 19 www.sciencedirect.com
A Futamura, D Nozawa, Y Araki, Y Tamura… - Bioorganic & Medicinal …, 2017 - Elsevier
The design, synthesis, and structure activity relationships of the novel class of pyrazolylethylbenzamide orexin receptor 1-selective antagonists are described. Further …
Number of citations: 17 www.sciencedirect.com
A Futamura, R Suzuki, Y Tamura, H Kawamoto… - Bioorganic & Medicinal …, 2020 - Elsevier
Here, we present the design, synthesis, and SAR of dual orexin 1 and 2 receptor antagonists, which were optimized by balancing the antagonistic activity for orexin receptors and …
Number of citations: 9 www.sciencedirect.com

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